Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of an iodophenyl group, a dimethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component cyclocondensation reaction of an aldehyde, a β-ketoester, and urea or thiourea. In this case, 4-iodobenzaldehyde, methyl acetoacetate, and urea are used as starting materials. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield oxides and reduced forms, respectively.
Scientific Research Applications
Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as liquid crystals and nonlinear optical materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding to certain enzymes or receptors, while the tetrahydropyrimidine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodoanisole: Similar in structure due to the presence of an iodophenyl group but differs in the functional groups attached to the aromatic ring.
Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate: Similar in the tetrahydropyrimidine core but contains a thioxo group instead of an oxo group.
Uniqueness
Methyl 4-(4-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group allows for versatile chemical modifications, while the tetrahydropyrimidine core provides stability and reactivity.
Properties
IUPAC Name |
methyl 6-(4-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPDDPNMBQQRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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